

A Technical Guide to the Basic Properties of Praseodymium (III) Oxalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Praseodymium oxalate

Cat. No.: B1605168

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Executive Summary

Praseodymium (III) oxalate ($\text{Pr}_2(\text{C}_2\text{O}_4)_3$) is a light green, crystalline inorganic compound, typically encountered in its hydrated form, $\text{Pr}_2(\text{C}_2\text{O}_4)_3 \cdot x\text{H}_2\text{O}$.^{[1][2]} While insoluble in water, it exhibits slight solubility in acidic solutions.^{[1][3]} Its primary significance in materials science lies in its role as a high-purity precursor for the synthesis of praseodymium oxides through thermal decomposition.^{[4][5]} These oxides have applications in ceramics, catalysis, and as pigments for glass.^{[2][6]} Although not directly used in drug development, its derivatives, particularly radioactive praseodymium oxide nanoparticles, are being explored for potential biomedical applications, including cancer therapy and antimicrobial agents.^{[7][8]} This document provides a comprehensive overview of its fundamental properties, synthesis protocols, thermal behavior, and pathways to its applications.

Core Physicochemical Properties

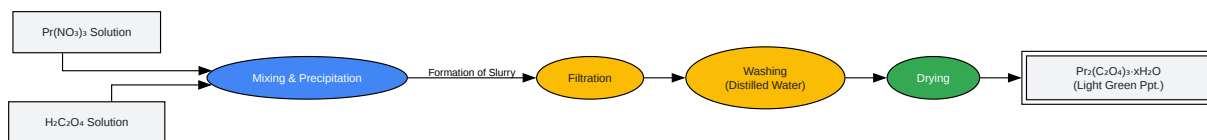
Praseodymium (III) oxalate is characterized by its distinct color and low solubility. The anhydrous form has a molecular weight of approximately 545.87 g/mol.^{[9][10]} It is most commonly available as a light green powder.^[11]

Table 1: Summary of Quantitative Physicochemical Data

Property	Value	Reference(s)
Chemical Formula	Anhydrous: $\text{Pr}_2(\text{C}_2\text{O}_4)_3$ Hydrate: $\text{Pr}_2(\text{C}_2\text{O}_4)_3 \cdot x\text{H}_2\text{O}$ ($x \approx 10$ is common)	[1][2][12]
Molecular Weight	Anhydrous: 545.87 g/mol Decahydrate: 726.04 g/mol	[9][10][12]
Appearance	Light green crystalline powder	[1][2][11]
Solubility in Water	Insoluble / Slightly soluble	[1][2][4]
Solubility in Acids	Slightly soluble	[3]
CAS Number	3269-10-1 (Anhydrous) 28877-86-3 (Hydrate) 24992-60-7 (Decahydrate)	[1][9][11][12]
Crystal System	Monoclinic (in related oxalate halide compounds)	[13]
Boiling Point	365.1 °C at 760 mmHg (Decomposes)	[3][9]
Flash Point	188.8 °C	[3][9]

Synthesis and Characterization

The most common laboratory-scale synthesis of praseodymium (III) oxalate is through a precipitation reaction. This method involves reacting a soluble praseodymium salt, such as praseodymium (III) nitrate, with an aqueous solution of oxalic acid.[2]



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A flowchart of the precipitation synthesis of praseodymium (III) oxalate.

Experimental Protocol: Precipitation Synthesis

This protocol outlines the synthesis of praseodymium (III) oxalate decahydrate from praseodymium (III) nitrate.

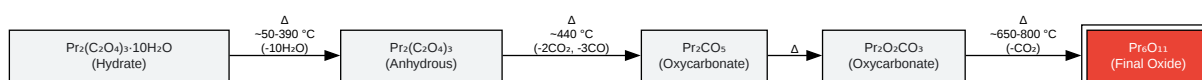
- Preparation of Reactant Solutions:
 - Prepare a 1 M aqueous solution of praseodymium (III) nitrate ($\text{Pr}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$).
 - Prepare a 1 M aqueous solution of oxalic acid ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$). Gentle heating may be required to fully dissolve the oxalic acid dihydrate.[\[14\]](#)
- Precipitation:
 - While stirring vigorously, slowly add the praseodymium (III) nitrate solution to the oxalic acid solution. The reaction is typically performed at room temperature.
 - A light green precipitate of praseodymium (III) oxalate hydrate will form immediately according to the reaction: $2 \text{Pr}(\text{NO}_3)_3 + 3 \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{Pr}_2(\text{C}_2\text{O}_4)_3 \downarrow + 6 \text{HNO}_3$.[\[2\]](#)
- Isolation and Purification:
 - Allow the precipitate to settle for a few minutes with occasional stirring to ensure complete precipitation.[\[14\]](#)
 - Isolate the solid product using vacuum filtration (e.g., with a Büchner funnel).
 - Wash the collected solid several times with distilled water to remove residual nitric acid and unreacted starting materials.
- Drying:
 - Dry the final product. For the hydrated form, air drying or drying in a low-temperature oven (e.g., 60-80°C) is sufficient to yield a free-flowing light green powder.[\[14\]](#)

Experimental Protocol: Characterization

- X-Ray Diffraction (XRD):
 - Obtain a powder XRD pattern of the synthesized sample using a diffractometer with Cu K α radiation.
 - Scan a 2θ range from 10° to 80° to identify the crystalline phases.
 - Compare the resulting diffraction pattern with reference patterns from databases (e.g., JCPDS) to confirm the formation of **praseodymium oxalate** and determine its crystal structure. Mixed neodymium **praseodymium oxalates** have been shown to be isostructural and belong to the monoclinic system.[13]
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Record the FTIR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .
 - Identify the characteristic absorption bands: a broad band around 3400 cm^{-1} corresponding to the stretching vibrations of water molecules in the hydrate, a strong peak near 1650 cm^{-1} from the bending vibration of water, and a peak around 1350 cm^{-1} from the symmetric stretching of the C-O bond in the oxalate group.[13][15]

Thermal Decomposition Analysis

Praseodymium (III) oxalate is thermally unstable and decomposes in a stepwise manner upon heating. This property is crucial for its application as a precursor to praseodymium oxide. The process involves initial dehydration, followed by the decomposition of the anhydrous oxalate into intermediate oxycarbonates, and finally, the formation of the stable oxide Pr_6O_{11} . [2][5]



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The thermal decomposition pathway of praseodymium (III) oxalate hydrate.

Table 2: Key Thermal Decomposition Stages of Praseodymium (III) Oxalate Hydrate

Temperature Range (°C)	Process	Gaseous Byproducts	Solid Product	Reference(s)
50 - 390	Stepwise Dehydration	H ₂ O	Pr ₂ (C ₂ O ₄) ₃	[2][5]
400 - 450	Decomposition of Oxalate	CO, CO ₂	Pr ₂ CO ₅	[2][16]
450 - 800+	Decomposition of Oxyarbonates	CO ₂	Pr ₆ O ₁₁	[2][5][17]

Note: Decomposition temperatures can vary based on heating rate and atmosphere.

Microwave heating has been shown to lower the final decomposition temperature to around 750°C compared to over 800°C for conventional heating.[15][17]

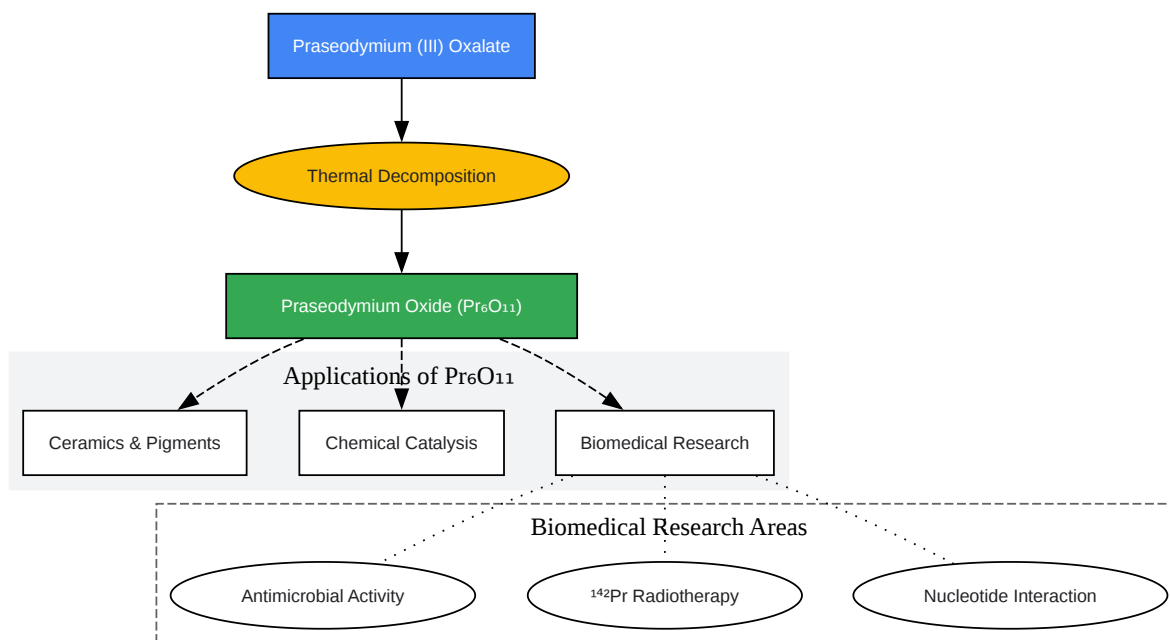
Experimental Protocol: Thermogravimetric Analysis (TGA)

- Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the praseodymium (III) oxalate hydrate powder into an alumina or platinum crucible.
- Instrument Setup:
 - Place the crucible in the TGA furnace.
 - Set the atmosphere to a continuous flow of air or an inert gas (e.g., nitrogen) at a constant rate (e.g., 50 mL/min).
 - Program the instrument to heat the sample from room temperature to 1000°C at a constant heating rate (e.g., 10 °C/min).
- Data Analysis:
 - Record the mass loss as a function of temperature.

- Analyze the resulting TGA curve to identify the distinct mass loss steps corresponding to dehydration, oxalate decomposition, and oxycarbonate decomposition.
- Calculate the percentage mass loss for each step and compare it with the theoretical values to confirm the decomposition pathway.

Relevance and Application Pathways

The primary utility of praseodymium (III) oxalate is as an intermediate compound. Its controlled thermal decomposition yields high-purity praseodymium oxide (Pr_6O_{11}), which is a technologically important material. While direct biological applications of the oxalate are not documented, its oxide derivative and the Pr(III) ion itself are subjects of research in the biomedical field.



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Logical pathways from praseodymium (III) oxalate to its applications.

- Materials Science: The oxide Pr_6O_{11} is used to impart a vibrant yellow color to glasses and ceramics.[4][6] It is also investigated for its catalytic properties.[6]
- Drug Development and Biomedical Research:
 - Antimicrobial Properties: Praseodymium oxide nanoparticles have demonstrated activity against a range of microorganisms, including *S. aureus* and *E. coli*. [7] Praseodymium complexes with other organic ligands have also been synthesized and tested for their antimicrobial effects.[18]
 - Radiopharmaceuticals: Praseodymium-142 (^{142}Pr) is a β^- particle emitter. Nanosized radioactive $^{142}\text{Pr}_2\text{O}_3$, which can be synthesized from an oxalate precursor, has been proposed as a potential agent for cancer radiotherapy.[8]
 - Biological Interactions: Studies have shown that the Praseodymium(III) ion can interact with biological molecules such as nucleosides and nucleotides, suggesting a basis for potential bioactivity.[19]

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